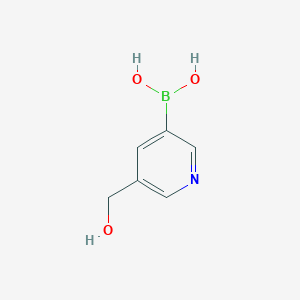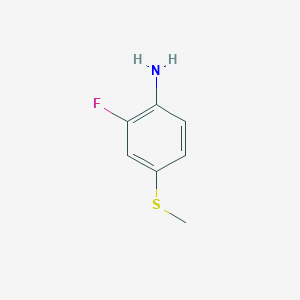
2-Fluoro-4-(methylthio)aniline
Descripción general
Descripción
2-Fluoro-4-(methylthio)aniline is a chemical compound that can be considered a derivative of aniline, where a fluorine atom and a methylthio group are substituted at the 2nd and 4th positions of the benzene ring, respectively. This compound is of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related fluoro-substituted polyanilines has been demonstrated through a chemical process involving acid-assisted persulfate initiated polymerization, starting from fluorine-substituted aniline monomers . Although the specific synthesis of 2-fluoro-4-(methylthio)aniline is not detailed in the provided papers, it can be inferred that similar methods could be adapted for its production. The synthesis of a related compound, 2-(methylthio)aniline, has been achieved by reacting o-aminothiophenol with methyl iodide .
Molecular Structure Analysis
The molecular structure of a complex derived from 2-(methylthio)aniline has been studied using single crystal X-ray diffraction. The complex formed with palladium(II), [PdL1Cl2], exhibits a nearly square-planar geometry with the ligand bound in a bidentate coordination mode through sulfur and nitrogen atoms, forming a five-membered chelate ring . This provides insight into the coordination chemistry of molecules related to 2-fluoro-4-(methylthio)aniline.
Chemical Reactions Analysis
2-(Methylthio)aniline has been utilized as a ligand in the formation of a palladium(II) complex, which serves as a highly efficient and stable catalyst for Suzuki-Miyaura C-C coupling reactions in water . This showcases the potential utility of 2-fluoro-4-(methylthio)aniline derivatives in catalysis. Additionally, the reaction kinetics of aniline with fluoro-substituted nitrobenzenes have been studied, providing insights into the mechanisms of nucleophilic aromatic substitution reactions in solvents with high dielectric constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluoroanilines, which are structurally related to 2-fluoro-4-(methylthio)aniline, have been characterized using various spectroscopic methods, including UV-VIS, FT-IR, and NMR, as well as thermal analysis techniques like DSC and TGA . The solubility of these polymers in different organic solvents has also been determined, which could be relevant for understanding the solubility behavior of 2-fluoro-4-(methylthio)aniline itself.
Aplicaciones Científicas De Investigación
Catalysis in Suzuki-Miyaura C-C Coupling : Rao et al. (2014) found that a complex formed with 2-(Methylthio)aniline functions as a highly efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This application is significant in green chemistry due to its environmental friendliness (Rao et al., 2014).
Electrochemical Behavior and Polymerization : Cihaner and Önal (2002) studied the electrochemical behavior of fluoro-substituted aniline monomers, including 2-fluoroaniline. They found these monomers could be polymerized to produce soluble polymers with potential applications in electronics and materials science (Cihaner & Önal, 2002).
Inhibition of Topoisomerase-II : Loza-Mejía et al. (2009) synthesized novel 9-anilinothiazolo[5,4-b]quinoline derivatives, including compounds with a 2-methylthio group, and evaluated their cytotoxic activities and inhibition of human topoisomerase II. This research is significant in the context of cancer treatment and pharmacology (Loza-Mejía et al., 2009).
Quantum Chemical Studies for Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those with a 2-(methylthio) group, to predict their efficiency as corrosion inhibitors on iron. This is relevant for materials science and engineering (Kaya et al., 2016).
Fluorescence Quenching in Boronic Acid Derivatives : Studies by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which is useful in analytical chemistry for sensing applications (Geethanjali et al., 2015).
Safety And Hazards
The compound is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-fluoro-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINVZVDSYNURHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621699 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methylthio)aniline | |
CAS RN |
76180-33-1 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

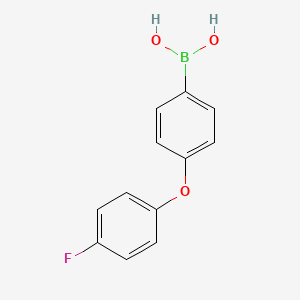
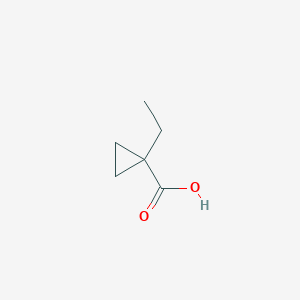
![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)



![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
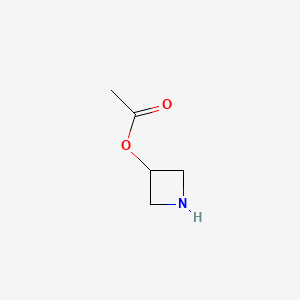
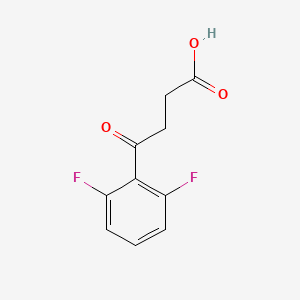


![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)
